

A Comparative Guide to the Stereochemistry and Biological Activity of (-)-Sorgolactone Enantiomers

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Compound of Interest

Compound Name: (-)-Sorgolactone

Cat. No.: B12762389

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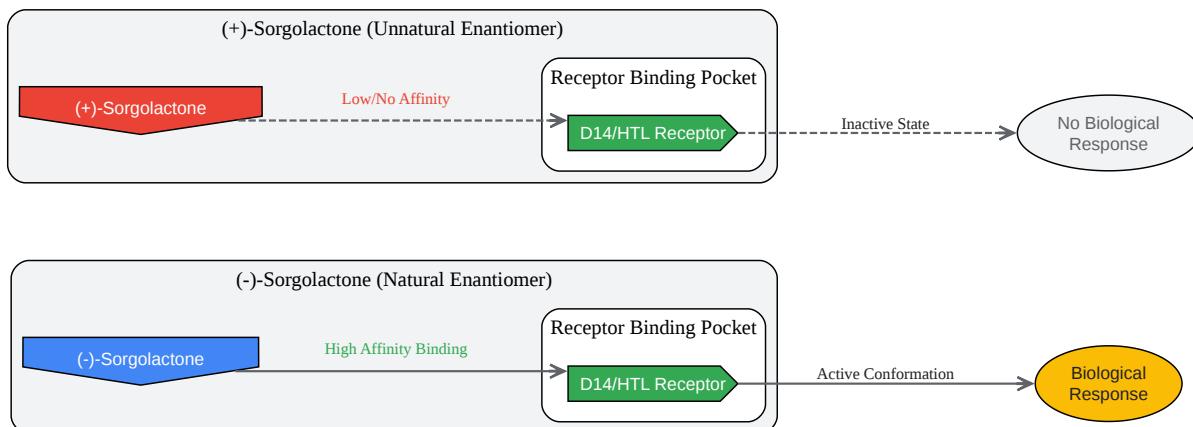
Authored for: Researchers, Scientists, and Drug Development Professionals

Sorgolactone, a member of the strigolactone (SL) family of plant hormones, plays a critical role in regulating plant development and mediating interactions with symbiotic fungi and parasitic weeds.^[1] The biological activity of strigolactones is highly dependent on their stereochemistry. This guide provides an objective comparison of **(-)-Sorgolactone** and its enantiomers, focusing on their differential biological activities, supported by experimental data and detailed methodologies.

Stereochemistry and Biological Recognition

Sorgolactone possesses multiple chiral centers, leading to the existence of several stereoisomers. The natural form, **(-)-Sorgolactone**, and its enantiomer, **(+)-Sorgolactone**, exhibit significant differences in their ability to elicit biological responses. This stereospecificity is primarily dictated by the configuration of the butenolide D-ring, which is crucial for interaction with the α/β -hydrolase receptors, such as DWARF14 (D14) in plants and HYPOSENSITIVE TO LIGHT/KARRIKIN INSENSITIVE 2 (HTL/KAI2) in parasitic weeds.^{[2][3]} The precise fit of the "correct" enantiomer into the receptor's binding pocket is a prerequisite for initiating the signaling cascade that leads to downstream physiological effects, such as the germination of parasitic plant seeds.^{[4][5][6]}

The diagram below illustrates the fundamental principle of stereoselective recognition, where the natural enantiomer achieves a perfect fit with the receptor, leading to a biological response, while the unnatural enantiomer fails to bind effectively.



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Figure 1. Stereoselective binding of Sorgolactone enantiomers to the target receptor.

Comparative Biological Activity: Parasitic Seed Germination

The most pronounced difference between Sorgolactone enantiomers is observed in their ability to stimulate the germination of parasitic weed seeds, such as *Striga* and *Orobanche* species.^[1] Experimental data consistently show that the natural **(-)-Sorgolactone** configuration is significantly more potent than its unnatural counterparts.

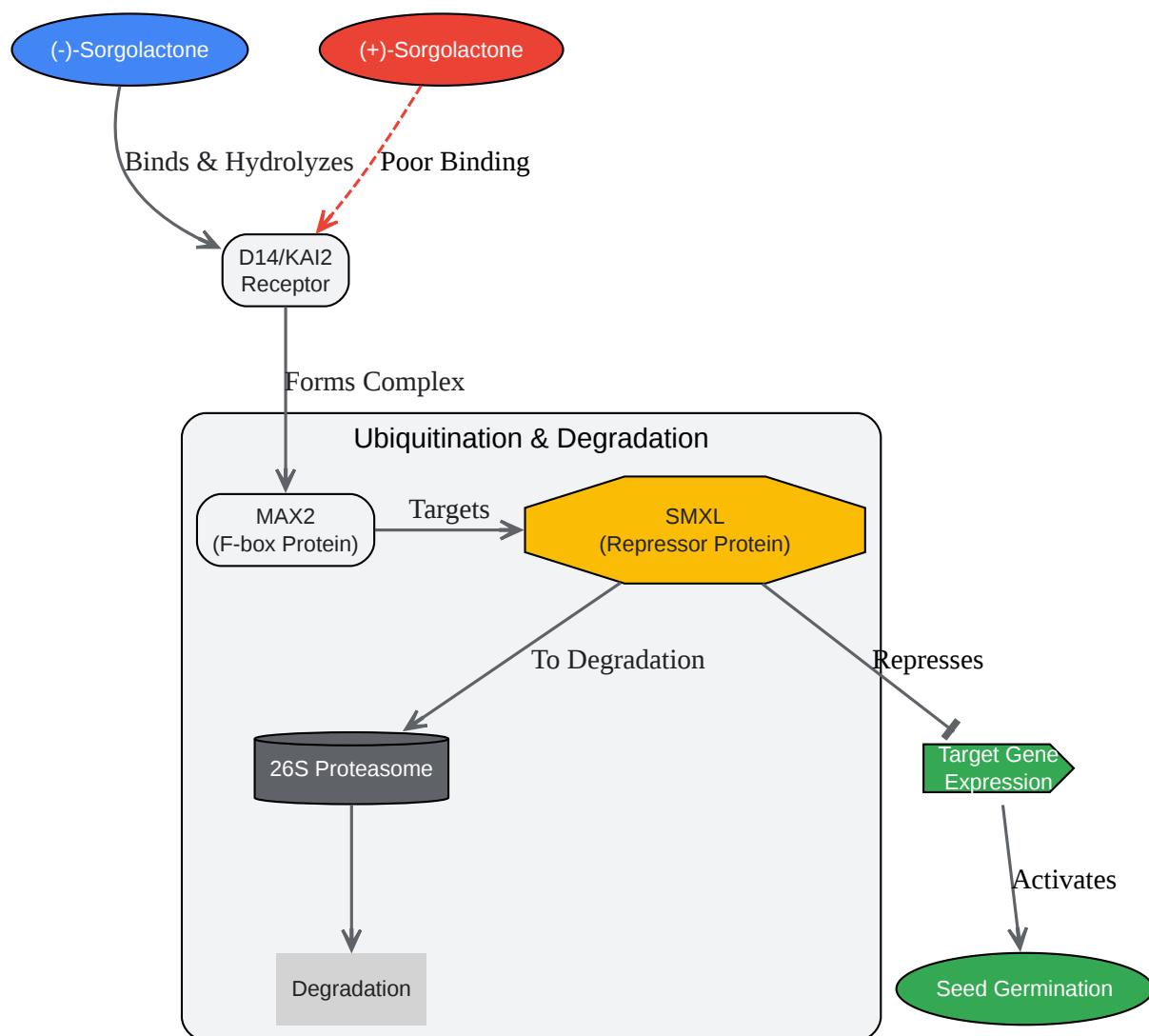
The following table summarizes the germination-stimulating activity of Sorgolactone stereoisomers on the seeds of two major parasitic weeds, *Striga hermonthica* and *Orobanche crenata*. The data is presented as the concentration required for half-maximal activity (EC50). A lower EC50 value indicates higher potency.

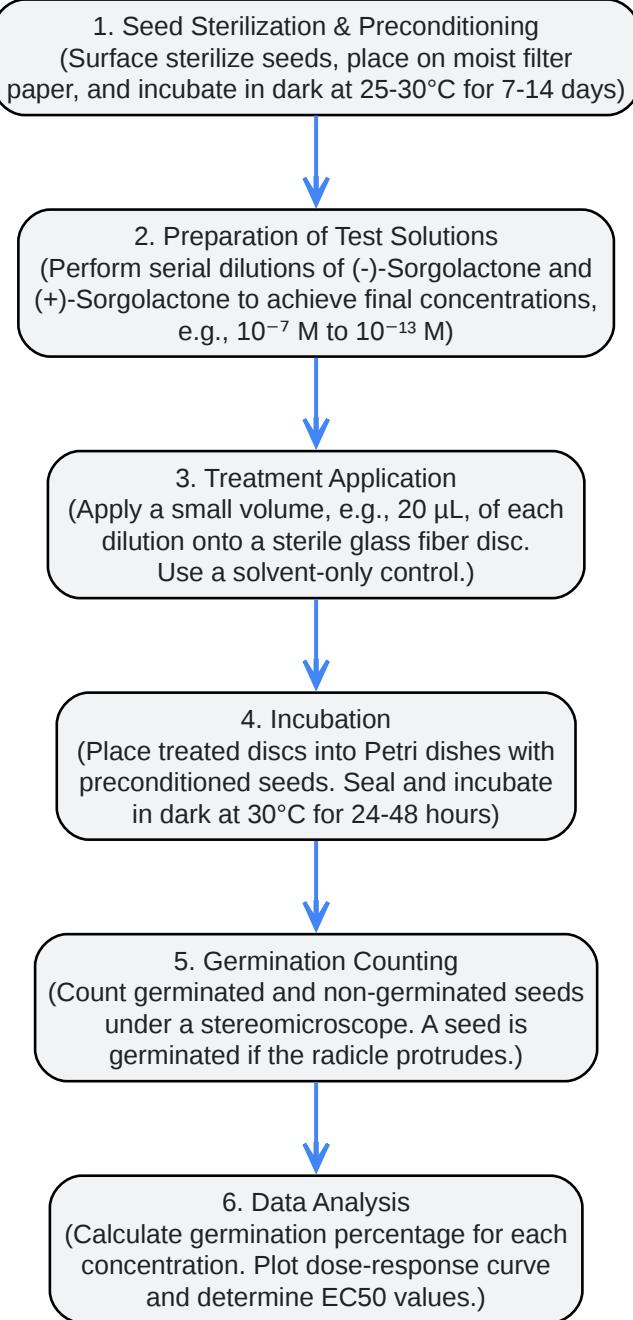
Stereoisomer	Target Species	EC50 (M)	Relative Potency
(-)-Sorgolactone (Natural)	Striga hermonthica	10-12	Very High
(+)-2'-epi-Sorgolactone	Striga hermonthica	10-10	Moderate
(+)-Sorgolactone (Enantiomer)	Striga hermonthica	> 10-7	Very Low
(-)-2'-epi-Sorgolactone	Striga hermonthica	> 10-7	Very Low
(-)-Sorgolactone (Natural)	Orobanche crenata	10-11	High
(+)-2'-epi-Sorgolactone	Orobanche crenata	10-10	Moderate
(+)-Sorgolactone (Enantiomer)	Orobanche crenata	> 10-7	Very Low
(-)-2'-epi-Sorgolactone	Orobanche crenata	> 10-7	Very Low

Data synthesized from Sugimoto et al. (1998). The study synthesized all eight stereoisomers and found that only those with the natural stereochemistry at two key chiral centers exhibited high activity.[\[1\]](#)[\[7\]](#)

Mechanism of Action: The Strigolactone Signaling Pathway

The differential activity of Sorgolactone enantiomers is rooted in the molecular signaling pathway. The perception of SLs involves the D14/KAI2 receptor, which, upon binding the correct stereoisomer, undergoes a conformational change. This leads to its interaction with an F-box protein (MAX2 in *Arabidopsis*). This complex then targets SMXL (SUPPRESSOR OF MAX2 1-LIKE) proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of SMXL repressors ultimately activates downstream gene expression, leading to physiological responses like seed germination.





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